molecular formula C9H9ClN2O B2447275 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1240381-94-5

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2447275
CAS RN: 1240381-94-5
M. Wt: 196.63
InChI Key: HGXFHMPBEFCECY-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that is commonly used in scientific research. It is a heterocyclic compound that contains a quinoxaline ring. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Scientific Research Applications

Enzyme Substrate Studies

  • Fluorogenic Substrate for Enzymes : 6-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been synthesized and studied as potential fluorogenic substrates for enzymes like horseradish peroxidase and its mimetic enzyme hemin. These compounds were compared with commercially available substrates for enzyme detection capabilities (Li & Townshend, 1997).

Anticancer Research

  • Tumor-Vascular Disrupting Agents : This compound, in its modified forms, has been identified as a promising anticancer lead. It exhibits antiproliferative activity, induces apoptosis, and disrupts tumor vasculature. It's a part of a new class of tubulin-binding tumor-vascular disrupting agents that target blood vessels in tumors (Cui et al., 2017).

Synthesis and Modification Studies

  • Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel quinoxaline derivatives. These syntheses often involve reactions with different chemicals, leading to a range of compounds with potential applications in several fields, including pharmacology (Dobiáš et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : A derivative of 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has shown effectiveness as a corrosion inhibitor for steel in acidic media. This application is significant in industrial processes where metal corrosion can be a costly problem (Forsal et al., 2010).

Antimalarial Research

  • Antimalarial Efficacy : Some derivatives of this compound have shown efficacy against malaria, particularly against Plasmodium yoelii yoelii in mice. This opens possibilities for developing new antimalarial drugs based on this compound's structure (Rivera et al., 2013).

Antiviral and Antimicrobial Activities

  • Antiviral and Antimicrobial Applications : Novel quinoxaline derivatives synthesized from 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one have demonstrated antiviral and antimicrobial activities. This includes potent activity against viruses like HCMV and bacteria, suggesting its potential in developing new treatments for infections (Singh et al., 2010).

Imaging and Diagnostic Applications

  • Brain Imaging Agent : A radioiodinated derivative of this compound has been evaluated as a brain imaging agent, showing promise in this field. Such compounds could be significant in diagnostic imaging, particularly in neurological research and diagnostics (Ibrahim et al., 2018).

properties

IUPAC Name

6-chloro-4-methyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFHMPBEFCECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

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